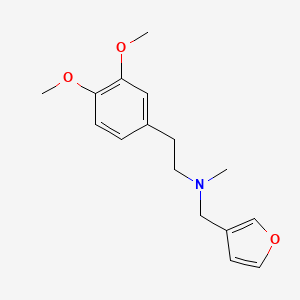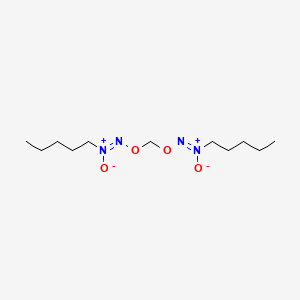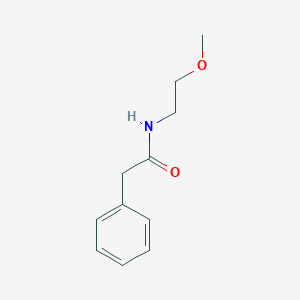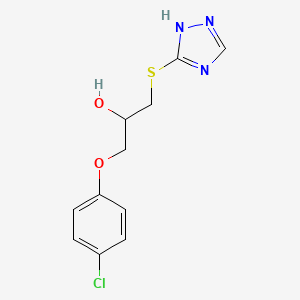
2-(3,4-dimethoxyphenyl)-N-(3-furylmethyl)-N-methylethanamine
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-(3-furylmethyl)-N-methylethanamine, also known as DMPEA-FUR, is a chemical compound that belongs to the class of phenethylamines. This compound has been gaining attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience.
Mécanisme D'action
The exact mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(3-furylmethyl)-N-methylethanamine is not fully understood, but it is believed to act as a serotonin-norepinephrine-dopamine releasing agent (SNDRA). SNDRA compounds are known to increase the levels of these neurotransmitters in the brain, which can lead to an increase in mood, motivation, and cognitive function.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-N-(3-furylmethyl)-N-methylethanamine has been shown to have a number of biochemical and physiological effects. In animal studies, it has been shown to increase locomotor activity, reduce anxiety-like behavior, and improve cognitive function. It has also been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(3,4-dimethoxyphenyl)-N-(3-furylmethyl)-N-methylethanamine in lab experiments is its high potency and selectivity for the serotonin-norepinephrine-dopamine system. This makes it a useful tool for studying the effects of these neurotransmitters on behavior and cognition. However, one of the limitations of using 2-(3,4-dimethoxyphenyl)-N-(3-furylmethyl)-N-methylethanamine is its potential for abuse and addiction, which can make it difficult to use in human studies.
Orientations Futures
There are several future directions for research on 2-(3,4-dimethoxyphenyl)-N-(3-furylmethyl)-N-methylethanamine. One area of research is the development of more selective SNDRA compounds that have fewer side effects and a lower potential for abuse. Another area of research is the investigation of the long-term effects of 2-(3,4-dimethoxyphenyl)-N-(3-furylmethyl)-N-methylethanamine on brain function and behavior. Additionally, research is needed to determine the safety and efficacy of 2-(3,4-dimethoxyphenyl)-N-(3-furylmethyl)-N-methylethanamine in human clinical trials.
Applications De Recherche Scientifique
2-(3,4-dimethoxyphenyl)-N-(3-furylmethyl)-N-methylethanamine has been studied extensively for its potential applications in medicinal chemistry, pharmacology, and neuroscience. One of the most promising applications of 2-(3,4-dimethoxyphenyl)-N-(3-furylmethyl)-N-methylethanamine is its potential use as a therapeutic agent for the treatment of various neurological disorders such as depression, anxiety, and addiction. 2-(3,4-dimethoxyphenyl)-N-(3-furylmethyl)-N-methylethanamine has been shown to exhibit antidepressant and anxiolytic effects in animal models, and it has also been shown to reduce drug-seeking behavior in rats.
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(furan-3-ylmethyl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-17(11-14-7-9-20-12-14)8-6-13-4-5-15(18-2)16(10-13)19-3/h4-5,7,9-10,12H,6,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUVAYIZNMCDGMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC2=COC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{2-[4-(3-bromobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3846016.png)
![1,2-phenylene bis[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetate]](/img/structure/B3846024.png)
![N,N-diethyl-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B3846029.png)

![ethyl N-{4-[(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoyl}-3-nitrotyrosinate](/img/structure/B3846042.png)

![N-{[(3-chlorophenyl)amino]carbonyl}-1-naphthamide](/img/structure/B3846070.png)
![4,5-dimethoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B3846077.png)
![2-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B3846084.png)




